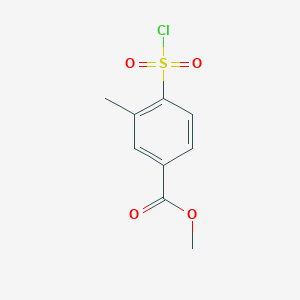

Methyl 4-(chlorosulfonyl)-3-methylbenzoate

CAS No.: 260968-81-8

Cat. No.: VC7473935

Molecular Formula: C9H9ClO4S

Molecular Weight: 248.68

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 260968-81-8 |

|---|---|

| Molecular Formula | C9H9ClO4S |

| Molecular Weight | 248.68 |

| IUPAC Name | methyl 4-chlorosulfonyl-3-methylbenzoate |

| Standard InChI | InChI=1S/C9H9ClO4S/c1-6-5-7(9(11)14-2)3-4-8(6)15(10,12)13/h3-5H,1-2H3 |

| Standard InChI Key | GESFZPOWQXMAKN-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)C(=O)OC)S(=O)(=O)Cl |

Introduction

Synthesis Methods

Chlorosulfonylation Reaction

The synthesis begins with 3-methylbenzoic acid, which undergoes chlorosulfonylation using chlorosulfonic acid (). This step introduces the chlorosulfonyl group () at the para position relative to the carboxylic acid group. The reaction typically proceeds under controlled temperatures (0–5°C) to mitigate exothermic side reactions.

Esterification

The intermediate sulfonic acid is subsequently esterified with methanol () in the presence of a strong acid catalyst, such as sulfuric acid (). This step replaces the carboxylic acid’s hydroxyl group with a methoxy group, yielding the final ester product.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 248.68 g/mol | |

| Melting Point | 116°C | |

| LogP | 2.62–2.79 | |

| PSA (Polar Surface Area) | 68.82 Ų | |

| Storage Conditions | 2–8°C under inert atmosphere |

The compound’s melting point of 116°C indicates a crystalline solid at room temperature. Its stability under inert storage conditions aligns with recommendations for sulfonyl chlorides, which are prone to hydrolysis in humid environments .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The chlorosulfonyl group’s electrophilic nature enables its use in synthesizing sulfonamides, a class of antibiotics and diuretics. For example, nucleophilic displacement with amines yields sulfonamide derivatives:

Dye and Pigment Production

In the dye industry, the compound acts as a precursor for sulfonated azo dyes, which exhibit enhanced water solubility and chromatic properties. The methyl ester group provides steric stability, preventing premature hydrolysis during dye formulation.

Agrochemical Development

Recent studies highlight its role in synthesizing herbicidal sulfonylureas, where the chlorosulfonyl moiety reacts with heterocyclic amines to form potent enzyme inhibitors.

Comparison with Structural Analogues

| Compound | CAS No. | Substituents | Melting Point | Reactivity |

|---|---|---|---|---|

| Methyl 4-(chlorosulfonyl)benzoate | 69812-51-7 | −ClSO₂ at C4, −COOCH₃ at C1 | 72–73°C | High |

| Methyl 3-(chlorosulfonyl)-4-methylbenzoate | 372198-41-9 | −ClSO₂ at C3, −CH₃ at C4 | N/A | Moderate |

The para-substituted derivative (CAS 260968-81-8) exhibits higher reactivity in electrophilic substitutions compared to its meta-substituted analogue due to reduced steric hindrance .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume